molecular formula C14H23NO5S B11055884 methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate

methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate

Cat. No.: B11055884
M. Wt: 317.40 g/mol
InChI Key: GZEMSNCGLKHQGU-BZPMIXESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups including acetylamino and acetyloxy groups. These structural elements contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate typically involves multi-step organic synthesis. One common approach is to start with a suitable thiophene derivative, which undergoes a series of functional group transformations. Key steps may include:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Acetylamino and Acetyloxy Groups: These functional groups can be introduced via acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Esterification: The final step often involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl groups, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The acetylamino and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfur heterocycles.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and acetyloxy groups could play a role in binding to these targets, while the tetrahydrothiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2R,3S,4S)-4-amino-3-hydroxy-tetrahydrothiophen-2-yl]pentanoate: Similar structure but lacks the acetyl groups.

    Ethyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate is unique due to the presence of both acetylamino and acetyloxy groups, which can influence its reactivity and potential biological activity. The combination of these functional groups with the tetrahydrothiophene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H23NO5S

Molecular Weight

317.40 g/mol

IUPAC Name

methyl 5-[(2R,3S,4S)-4-acetamido-3-acetyloxythiolan-2-yl]pentanoate

InChI

InChI=1S/C14H23NO5S/c1-9(16)15-11-8-21-12(14(11)20-10(2)17)6-4-5-7-13(18)19-3/h11-12,14H,4-8H2,1-3H3,(H,15,16)/t11-,12-,14+/m1/s1

InChI Key

GZEMSNCGLKHQGU-BZPMIXESSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CS[C@@H]([C@H]1OC(=O)C)CCCCC(=O)OC

Canonical SMILES

CC(=O)NC1CSC(C1OC(=O)C)CCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.